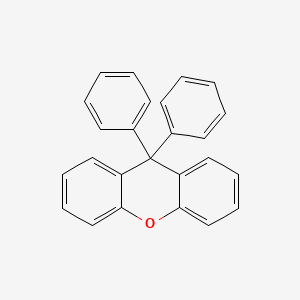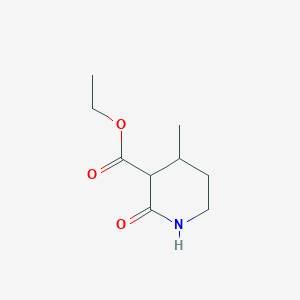![molecular formula C9H17BrO2 B3045256 3-[(4-Bromobutoxy)methyl]-3-methyloxetane CAS No. 103781-33-5](/img/structure/B3045256.png)
3-[(4-Bromobutoxy)methyl]-3-methyloxetane
Übersicht
Beschreibung
“3-[(4-Bromobutoxy)methyl]-3-methyloxetane” is a chemical compound with the molecular formula C9H17BrO2 . It has a molecular weight of 237.14 . The IUPAC name for this compound is 3-((4-bromobutoxy)methyl)-3-methyloxetane .
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromobutoxy)methyl]-3-methyloxetane” consists of a three-membered oxetane ring with a bromobutoxy and a methyl group attached . The presence of the bromine atom suggests that it can participate in various reactions as a leaving group.Wissenschaftliche Forschungsanwendungen
Atom Transfer Radical Polymerization
3-[(4-Bromobutoxy)methyl]-3-methyloxetane has been utilized in the atom transfer radical polymerization (ATRP) process. This involves using ethyl 2-bromoisobutyrate as an initiator and CuBr as a catalyst, with the polymerization process not resulting in the ring opening of the oxetane group. This method is significant in synthesizing polymers with controlled structures and functionalities (Singha, Ruiter, & Schubert, 2005).
Antimicrobial Applications
Research demonstrates that 3-[(4-Bromobutoxy)methyl]-3-methyloxetane can be instrumental in creating antimicrobial agents. By varying the alkyl chain length of quaternary ammonium/PEG copolyoxetanes, different effects on antimicrobial efficacy and biocompatibility have been observed. These copolyoxetanes show significant potential as therapeutic agents due to their low cytotoxicity and high antimicrobial effectiveness (King et al., 2014).
Polymer Modification
The compound has been employed in the preparation of chemically modified polyethers. Soluble and insoluble polyoxetanes with ω-brom-2-oxaalkyl side chains were prepared and subsequently modified with various nucleophiles. The resulting polymers exhibited functionalities suitable for catalytic activities, showcasing the versatility of 3-[(4-Bromobutoxy)methyl]-3-methyloxetane in polymer science (Motoi et al., 1989).
Water-Soluble Antimicrobials
In another study, copolyoxetanes synthesized using 3-[(4-Bromobutoxy)methyl]-3-methyloxetane showed promise as water-soluble, hemocompatible antimicrobials. These materials exhibit considerable potential for application in biomedical fields, especially considering their tunable compositions and effective behavior against various bacterial strains (Chakrabarty et al., 2011).
Synthesis of Oxetane Derivatives
The compound has also been used in synthesizing oxetane derivatives for the preparation of cross-linked polyoxetane resins. These resins, bearing bromide at the spacer end, are of significant interest due to their potential applications in various industrial processes (Motoi et al., 1988).
Energetic Azido Polymers
In the context of energetic materials, homopolymers and copolymers synthesized from 3-[(4-Bromobutoxy)methyl]-3-methyloxetane-related monomers have been explored for their potential use in rocket propellants. These studies focus on the properties affecting the functionality of the polymers in energetic applications (Barbieri, Keicher, & Polacco, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromobutoxymethyl)-3-methyloxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-9(7-12-8-9)6-11-5-3-2-4-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJHWHEZXJCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560213 | |
| Record name | 3-[(4-Bromobutoxy)methyl]-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103781-33-5 | |
| Record name | 3-[(4-Bromobutoxy)methyl]-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



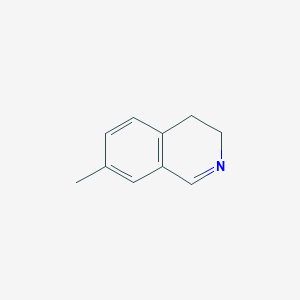
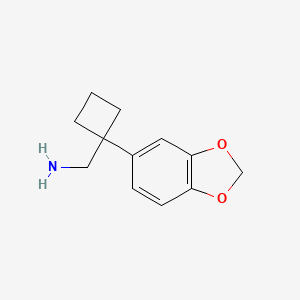
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)

![Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-](/img/structure/B3045178.png)
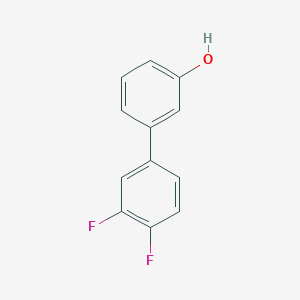

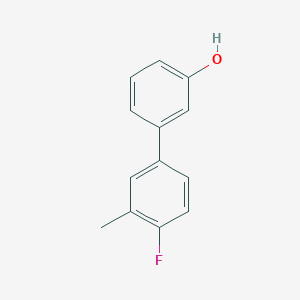

-](/img/structure/B3045186.png)

